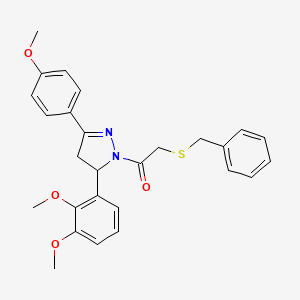

2-(benzylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

2-(Benzylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline-based compound featuring a benzylthio (-S-CH₂C₆H₅) substituent and methoxy-functionalized aromatic rings. The structural uniqueness of this compound lies in its substitution pattern:

- Substituents: 2,3-Dimethoxyphenyl at position 5: Electron-donating methoxy groups may influence π-π stacking interactions. 4-Methoxyphenyl at position 3: Enhances lipophilicity and membrane permeability.

This compound is synthesized via Claisen-Schmidt condensation followed by cyclization with hydrazine hydrate, as reported for structurally analogous pyrazoline derivatives .

Properties

IUPAC Name |

2-benzylsulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O4S/c1-31-21-14-12-20(13-15-21)23-16-24(22-10-7-11-25(32-2)27(22)33-3)29(28-23)26(30)18-34-17-19-8-5-4-6-9-19/h4-15,24H,16-18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWNOQLRGGWDMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)CSCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves several steps:

Formation of 1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Reacting 2,3-dimethoxybenzaldehyde with 4-methoxyphenylhydrazine to form a hydrazone intermediate.

Cyclization of the hydrazone with ethanone under acidic conditions to form the pyrazoline ring.

Benzylthio Substitution

Introducing the benzylthio group through nucleophilic substitution using benzyl thiol in the presence of a suitable base such as sodium hydride or potassium carbonate.

Industrial Production Methods

The industrial production of this compound generally follows similar synthetic routes, but it utilizes large-scale reactors and automated systems to handle reagents and maintain precise control over reaction conditions, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the thioether (sulfur) group, forming sulfoxides or sulfones.

Reduction: : Reduction reactions can target the carbonyl group, converting it into an alcohol.

Substitution: : The benzylthio moiety is susceptible to nucleophilic substitutions, allowing modification of the sulfur functional group.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Bases for Substitution: : Sodium hydride, potassium carbonate.

Major Products

Oxidation: : Formation of sulfoxides or sulfones.

Reduction: : Formation of alcohol derivatives.

Substitution: : Introduction of various nucleophiles to the sulfur atom.

Scientific Research Applications

Chemistry

In chemical research, 2-(benzylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is explored for its reactivity and potential use as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

In biological and medical research, the compound is studied for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or anticancer activities, making it a candidate for drug development.

Industry

Industrially, the compound's unique structural properties make it suitable for designing materials with specific characteristics, such as polymers or coatings with enhanced durability or specific interactions with biological tissues.

Mechanism of Action

The precise mechanism of action for 2-(benzylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone varies based on its application:

Pharmacological Effects: : It may interact with specific enzymes or receptors, altering biological pathways to produce therapeutic effects.

Molecular Targets: : Common targets include proteins involved in inflammation, oxidative stress, or cell proliferation.

Pathways Involved: : Pathways influenced by this compound could include the NF-κB pathway, MAPK/ERK pathway, or apoptotic signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related pyrazoline derivatives, emphasizing substituent effects and biological activities:

Key Observations:

Methoxy groups at positions 2,3- and 4- on phenyl rings improve solubility and binding to hydrophobic pockets, as seen in A07’s AChE inhibition .

Biological Performance :

- Thiazole-containing analogs (e.g., 4a) exhibit strong dual EGFR/HER2 inhibition, suggesting that replacing the benzylthio group with a thiazole-diazenyl moiety enhances kinase selectivity .

- The piperazine group in A07 improves blood-brain barrier penetration, critical for neurodegenerative applications, whereas the target compound’s benzylthio group may favor peripheral targets .

Cytotoxicity Trends :

Biological Activity

2-(Benzylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. Key steps include:

- Formation of the Pyrazole Ring : The initial reaction typically involves the condensation of hydrazones with appropriate carbonyl compounds to form the pyrazole framework.

- Introduction of the Benzylthio Group : This is achieved through nucleophilic substitution reactions where benzyl halides react with thiol compounds.

- Final Modification : The compound is further refined through various functional group modifications to enhance biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The structure-activity relationship (SAR) analysis suggests that the presence of methoxy groups enhances its antimicrobial potency.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in various cancer cell lines by inhibiting tubulin polymerization, a critical process for cell division.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 20 |

| A549 (Lung) | 25 |

The proposed mechanism of action for the compound involves:

- Interaction with Enzymes : It may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : The compound is believed to interact with serotonin receptors, potentially modulating neurotransmitter activity and contributing to anxiolytic effects.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly inhibited tumor growth in xenograft models.

- Antimicrobial Efficacy Trials : Clinical trials have shown promising results in treating infections resistant to conventional antibiotics, underscoring its potential as a new antimicrobial agent.

Q & A

Q. What synthetic routes are most effective for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of a substituted chalcone derivative with benzylthio-substituted hydrazine under reflux in anhydrous ethanol. Catalysts such as piperidine (0.1–1.0 mol%) are critical for enhancing yield (40–65%) . Key parameters include:

- Temperature : Reflux (~78°C) for 4–6 hours.

- Purification : Recrystallization from a DMF–ethanol (1:1) mixture improves purity (>95% by HPLC) .

Optimization involves adjusting stoichiometry (1:1.2 molar ratio of chalcone to hydrazine) and solvent polarity to minimize byproducts.

Q. Which spectroscopic techniques are essential for structural confirmation?

- Methodological Answer :

- NMR : H and C NMR identify substituents (e.g., methoxy groups at δ 3.75–3.90 ppm; pyrazoline protons at δ 3.10–3.50 ppm) .

- Mass Spectrometry : HRMS (ESI+) confirms molecular weight (e.g., [M+H]+ at m/z 475.2) .

- X-ray Crystallography : Monoclinic crystal system (space group P21/c) with unit cell parameters (e.g., a = 5.39 Å, b = 20.24 Å) provides absolute configuration .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer :

- Antimicrobial Assays : Use agar diffusion (MIC ≤ 25 µg/mL against S. aureus and E. coli) .

- Antioxidant Testing : DPPH radical scavenging (IC50 ~ 50 µM) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HeLa) to establish selectivity indices (>10 indicates low toxicity) .

Advanced Research Questions

Q. How can contradictory data in reaction yields across studies be resolved?

- Methodological Answer : Discrepancies arise from solvent polarity (e.g., ethanol vs. DMF) and catalyst loading. Systematic DOE (Design of Experiments) using response surface methodology (RSM) can model interactions between variables. For example:

- Critical Factors : Solvent dielectric constant (ε), reaction time, and hydrazine purity.

- Validation : Reproduce results under inert (N₂) vs. ambient conditions to assess oxidation byproducts .

Q. What advanced techniques elucidate conformational dynamics and electronic properties?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict HOMO-LUMO gaps (~4.2 eV) and charge distribution on the pyrazoline ring .

- Single-Crystal Analysis : Intermolecular interactions (e.g., C–H···π, van der Waals) influence packing efficiency and stability .

- Solid-State NMR : Differentiate polymorphs (if present) by C chemical shifts (±0.5 ppm variations) .

Q. How can regioselectivity challenges in functionalizing the pyrazoline core be addressed?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro) at C3 to favor electrophilic substitution at C5 .

- Catalytic Strategies : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction, ensuring anhydrous conditions and ligands (e.g., SPhos) to suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.